molecular formula C18H23ClN4 B12240459 1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine

1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine

Cat. No.: B12240459
M. Wt: 330.9 g/mol
InChI Key: TYBBTGVTXBTTBH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a piperazine ring, and a cyclopenta[c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the piperazine ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, piperazine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand for specific receptors.

    Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)piperazine
  • 4-(2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methylpiperazine
  • 1-(2-Chlorophenyl)-4-methylpiperazine

Uniqueness: 1-(2-Chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine stands out due to its combined structural features, which confer unique chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action

Properties

Molecular Formula

C18H23ClN4

Molecular Weight

330.9 g/mol

IUPAC Name

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C18H23ClN4/c1-21-18(14-5-4-7-16(14)20-21)13-22-9-11-23(12-10-22)17-8-3-2-6-15(17)19/h2-3,6,8H,4-5,7,9-13H2,1H3

InChI Key

TYBBTGVTXBTTBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCC2=N1)CN3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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